didodecyl benzene-1,4-dicarboxylate

Description

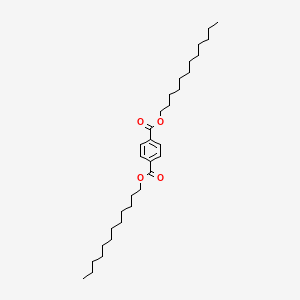

Structure

2D Structure

Properties

IUPAC Name |

didodecyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-21-27-35-31(33)29-23-25-30(26-24-29)32(34)36-28-22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22,27-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDQHOWZPAMCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172060 | |

| Record name | Terephthalic acid, didodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18749-84-3 | |

| Record name | Terephthalic acid, didodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018749843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalic acid, didodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications in Materials Science and Polymer Chemistry

Role as a Polymer Additive and Plasticizer for Specific Polymer Matrices

The incorporation of ester compounds as plasticizers is a well-established strategy to enhance the flexibility and processability of polymers. While specific research on didodecyl benzene-1,4-dicarboxylate is limited, the behavior of analogous long-chain dialkyl terephthalates and other esters provides insights into its potential in this domain.

Investigations into Polymer Compatibility and Performance Enhancement

The compatibility of a plasticizer with a polymer matrix is paramount for its effective function. Studies on related systems, such as depolymerized polyethylene (B3416737) terephthalate (B1205515) (DPET) blended with polymethyl methacrylate (B99206) (PMMA), have demonstrated that high compatibility can be achieved, leading to materials with significantly improved properties. For instance, PMMA blended with 5 wt% DPET exhibited a compressive strength approximately two times higher than that of neat PMMA, highlighting the potential for performance enhancement. researchgate.net The long dodecyl chains of this compound are expected to play a crucial role in its interaction with various polymer matrices. Research on other long-chain plasticizers suggests that the alkyl chain length significantly influences compatibility and, consequently, the mechanical properties of the resulting blend. youtube.com For example, in poly(vinyl chloride) (PVC) formulations, the processability is strongly dependent on the alkyl chain length of the plasticizer. youtube.com

The addition of chain extenders to recycled polyethylene terephthalate (PET) has been shown to restore its properties by increasing molecular weight and branching. nih.govuni-hannover.deresearchgate.net This enhancement leads to improved melt strength and better film thickness uniformity. mdpi.com While not a direct plasticizer, this demonstrates how modifying the polymer structure with molecules containing long chains can significantly enhance performance.

Structural Characteristics Influencing Polymer Interaction

The molecular architecture of this compound, with its distinct polar and non-polar regions, governs its interaction with polymers. The aromatic benzene-1,4-dicarboxylate core can engage in π-π stacking and dipole-dipole interactions, while the long dodecyl chains provide van der Waals forces and can interdigitate with the polymer chains. The length of the alkyl side chains has been shown to directly affect the phase-separated structure and dynamics of hydrogels, with longer chains leading to thicker polymer-rich domains due to enhanced hydrophobic interactions. researchgate.net In the context of polyesters, the number and length of alkyl side chains on a terephthalate unit can reduce the isotropization temperature and, in some cases, lead to the formation of an isotropic melt directly, indicating a significant influence on the material's mesogenic properties. 166.62.7 This suggests that the dodecyl chains in this compound would significantly influence its miscibility and the resulting morphology of the polymer blend.

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The benzene-1,4-dicarboxylate moiety serves as a common and effective linker in the synthesis of coordination polymers and MOFs. These materials are constructed from metal ions or clusters connected by organic ligands, forming extended crystalline networks with potential applications in gas storage, catalysis, and sensing.

Synthesis of Benzene-1,4-dicarboxylate-Based MOFs (e.g., Cu-BDC MOFs)

The synthesis of copper(II) benzene-1,4-dicarboxylate (Cu-BDC) MOFs is well-documented, typically involving the reaction of a copper salt with terephthalic acid (H₂BDC) in a suitable solvent under solvothermal or hydrothermal conditions. 166.62.7researchgate.netwu.ac.thwu.ac.thclausiuspress.comresearchgate.net For example, Cu-BDC MOFs can be synthesized by reacting copper nitrate (B79036) trihydrate and terephthalic acid in N,N-dimethylformamide (DMF) at 110 °C for 36 hours. mdpi.com Another approach involves combining solutions of pentahydrate copper sulfate (B86663) and benzene-1,4-dicarboxylic acid and heating the mixture at 85 °C for 24 hours. researchgate.net The use of terephthalic acid derived from the depolymerization of PET plastic waste has also been successfully demonstrated, offering a sustainable route to these materials. researchgate.netwu.ac.thresearchgate.netresearchgate.netyoutube.com While the direct use of this compound as a linker in MOF synthesis is not yet reported in the reviewed literature, the established methods for H₂BDC provide a foundational methodology for its potential integration.

Table 1: Synthesis Parameters for Benzene-1,4-dicarboxylate-Based MOFs

| Metal Source | Linker Source | Solvent | Temperature | Time | Reference |

| Copper nitrate trihydrate | Terephthalic acid | DMF | 110 °C | 36 h | mdpi.com |

| Pentahydrate copper sulfate | Benzene-1,4-dicarboxylic acid | Water, DMF, Ethanol | 85 °C | 24 h | researchgate.net |

| Lanthanum nitrate hexahydrate | 1,4-benzenedicarboxylic acid | DMF | 120 °C | 48 h | nih.gov |

| Zinc nitrate hexahydrate | Benzene-1,4-dicarboxylate acid | DMF, Methanol (B129727) | Not specified | 1 h (stirring) | researchgate.net |

| Zirconium(IV) chloride | H₂BDC | Not specified | 100 °C (reflux) | Not specified | capes.gov.br |

Mechanochemical Synthesis Approaches for MOFs

Mechanochemical synthesis, which involves the grinding or milling of solid reactants, has emerged as a rapid and environmentally friendly alternative to solvent-based methods for MOF production. youtube.comresearchgate.netornl.govnih.gov This technique can produce MOFs with high yields and surface areas comparable to those synthesized via conventional methods. ornl.gov For instance, the well-known MOF HKUST-1 (Cu₃(BTC)₂) has been successfully synthesized using ball milling. researchgate.netornl.gov The application of mechanochemistry to the synthesis of MOFs using long-chain dicarboxylate linkers like this compound could offer a scalable and solvent-free route to novel materials.

Investigation of Functional Properties in MOF Structures (e.g., luminescent, magnetic)

The functional properties of MOFs are intrinsically linked to their composition and structure. The choice of both the metal center and the organic linker is critical in determining the resulting magnetic and luminescent behavior.

Luminescent Properties: MOFs constructed from terephthalate linkers and lanthanide ions, such as Eu³⁺ and Tb³⁺, can exhibit strong luminescence. mdpi.comnih.govmdpi.com The terephthalate ligand can act as an "antenna," absorbing energy and transferring it to the metal ion, which then emits light at its characteristic wavelength. nih.gov The introduction of substituents on the terephthalate linker can shift the emission wavelength. researchgate.net Furthermore, the luminescence of these MOFs can be sensitive to the presence of certain molecules, making them promising candidates for chemical sensors. mdpi.comdocumentsdelivered.com While specific studies on MOFs with this compound are lacking, the long alkyl chains could potentially influence the packing of the framework and, in turn, its luminescent properties.

Magnetic Properties: The magnetic properties of MOFs are determined by the nature of the metal ions and the way they are connected by the organic linkers. Frameworks containing paramagnetic metal ions like Cu²⁺, Co²⁺, Mn²⁺, and various lanthanides can exhibit interesting magnetic phenomena, including antiferromagnetic or ferromagnetic interactions. researchgate.netnih.govmdpi.comresearchgate.netrsc.org For example, four isostructural 3d-4f mixed-metal organic frameworks with the general formula M'M"₂(BDC)₄ (where M' is Cu and M" is Gd, Ho, Eu, or Dy) all exhibit varying degrees of antiferromagnetic interactions. nih.gov A study on a cobalt-based MOF with a terphenyl-dicarboxylate linker also revealed interesting magnetic behavior. mdpi.com The long dodecyl chains of this compound could influence the distances and angles between metal centers, thereby modulating the magnetic exchange interactions within the framework.

Research in Dynamic Covalent Chemistry (DCC) and Adaptive Materials

Dynamic covalent chemistry (DCC) is a burgeoning field of research that utilizes reversible chemical reactions to create materials that can adapt their structure and properties in response to external stimuli. nih.gov The integration of DCC into polymer science has paved the way for innovative materials with unprecedented functionalities, such as self-healing capabilities and adaptability, characteristic of covalent adaptable networks (CANs). nih.gov

Design Principles for DCC-Based Polymer Materials

The design of polymer materials based on dynamic covalent chemistry hinges on a delicate balance between chemical reactivity and material stability. nih.gov The core principle involves the incorporation of dynamic covalent bonds into a polymer network. These bonds can be reversibly broken and reformed, allowing the material to change its topology. For a diester like this compound, transesterification reactions are a key example of a dynamic covalent process.

The design of such materials would involve synthesizing polymers where the this compound moiety is either a monomeric unit or a cross-linker. The long dodecyl chains can influence the processability and solubility of the resulting polymers, while the rigid benzene (B151609) dicarboxylate core provides structural stability. The ester linkages serve as the dynamic covalent bonds that can undergo exchange reactions, typically catalyzed by heat or a specific catalyst.

A key consideration in the design of these materials is the kinetics of the bond exchange. The rate of this exchange dictates how quickly the material can adapt. For practical applications, the exchange should be rapid enough to allow for efficient healing or reshaping but slow enough to ensure the material maintains its structural integrity under normal operating conditions.

Potential for Self-Healing Materials and Covalent Adaptable Networks (CANs)

The incorporation of this compound into polymer networks offers significant potential for the creation of self-healing materials and covalent adaptable networks (CANs). nih.gov When a crack or damage occurs in such a material, the application of a stimulus, such as heat, can initiate the dynamic exchange of the ester bonds. This allows the polymer chains to move and reconnect across the damaged interface, effectively healing the material.

The long aliphatic dodecyl chains can play a crucial role in the self-healing process. They can enhance chain mobility and promote interdigitation across the fracture surface, facilitating the healing process. Furthermore, these non-polar side chains can influence the viscoelastic properties of the material, which are critical for efficient energy dissipation and fracture resistance.

Covalent adaptable networks based on this compound would exhibit properties that bridge the gap between traditional thermosets and thermoplastics. Like thermosets, they would possess a robust, cross-linked network structure, providing excellent mechanical strength and thermal stability. However, the dynamic nature of the ester bonds would allow them to be reprocessed and reshaped, similar to thermoplastics. This unique combination of properties makes them highly desirable for applications requiring durable yet malleable materials.

Internal Catalysis in DCC Polymer Systems

A significant advancement in dynamic covalent chemistry is the concept of internal catalysis, where a catalytic functional group is incorporated directly into the molecular structure of the dynamic monomer or cross-linker. nih.gov This approach, inspired by enzymatic reactions and neighboring group participation in organic chemistry, offers a more efficient and controlled way to facilitate dynamic bond exchange. nih.gov

In a system involving this compound, one could envision modifying the benzene ring with a catalytic moiety, such as a tertiary amine or a Lewis acidic group. This internal catalyst would be strategically positioned to accelerate the transesterification reaction of the nearby ester groups. The benefit of this approach is that it can significantly lower the temperature or external catalyst concentration required to trigger the dynamic behavior, making the resulting materials more energy-efficient and potentially more stable over their lifetime.

Structurally Related Polymeric Systems with Dodecyl Substituents

The long dodecyl chains of this compound are expected to have a profound impact on the solid-state structure and morphology of polymers derived from it. Insights can be drawn from studies on structurally related systems, such as poly(p-phenyleneethynylene)s, which also feature long alkyl side chains.

Solid-State Structures and Packing of Phenylenethynylenes

Research on oligo(phenylene ethynylene)s held in a cofacially stacked arrangement has demonstrated the significant influence of π-stacking on their electronic properties. nih.gov The solid-state packing of such conjugated systems is often governed by a combination of π-π interactions between the aromatic backbones and van der Waals interactions between the alkyl side chains. rsc.org

Environmental Chemistry and Degradation Pathways

Biodegradation Studies of Benzene-1,4-dicarboxylate Esters

Benzene-1,4-dicarboxylate esters, commonly known as terephthalates, are recognized for their widespread use in the production of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govsigmaaldrich.com While the high-molecular-weight polymer is famously recalcitrant, its smaller ester relatives are susceptible to microbial attack, which typically initiates the degradation process. The rate and extent of this biodegradation are heavily influenced by the length of the alkyl ester chains; esters with shorter chains are generally more readily degraded than their long-chain counterparts. mst.dk

The initial and critical step in the biological breakdown of benzene-1,4-dicarboxylate esters is the enzymatic hydrolysis of the ester bonds. This reaction is catalyzed by a range of hydrolytic enzymes, including esterases, lipases, and cutinases. nih.gov

The discovery of enzymes like PETase from the bacterium Ideonella sakaiensis has provided significant insight into this process. nih.govyoutube.com PETase and similar enzymes function as serine hydrolases. nih.gov They catalyze the cleavage of ester linkages in the terephthalate polymer and its oligomers, producing mono-(2-hydroxyethyl) terephthalate (MHET), bis-(2-hydroxyethyl) terephthalate (BHET), and the parent molecule, terephthalic acid (TPA). nih.govresearchgate.net

| Enzyme/Enzyme Class | Source Organism/Origin | Substrate(s) | Key Findings | Citation |

|---|---|---|---|---|

| PETase | Ideonella sakaiensis | Polyethylene terephthalate (PET), BHET, MHET | Extracellular enzyme that cleaves PET into intermediates BHET and MHET, and the monomer TPA. | nih.gov |

| MHET hydrolase | Ideonella sakaiensis | Mono-(2-hydroxyethyl) terephthalate (MHET) | Intracellular enzyme that hydrolyzes MHET into terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). | nih.gov |

| Cutinase (LCC) | Plant compost metagenome | Polyethylene terephthalate (PET) | A thermophilic enzyme capable of degrading PET at high temperatures (up to 70°C). | nih.gov |

| Cutinase | Thermobifida fusca | Amorphous and crystalline PET fibers | Hydrolyzes PET to produce terephthalic acid (TPA) and MHET. More effective on amorphous fibers. | researchgate.net |

| Hydrolases (general) | Various microorganisms | p-Nitrophenyl acetate (B1210297) (pNPA), p-Nitrophenyl butyrate (B1204436) (pNPB) | These model substrates are used to detect and quantify general esterase activities in screening studies. | nih.gov |

Once the ester bonds are cleaved, the resulting terephthalic acid (TPA) becomes available for further microbial catabolism. Numerous bacterial species have been identified that can utilize terephthalate esters or TPA as a sole carbon source for growth. nih.govresearchgate.net

A common metabolic pathway for the degradation of short-chain terephthalate esters, such as diethyl terephthalate (DET), has been elucidated. In a study involving Delftia sp. WL-3, DET was first completely hydrolyzed to TPA. nih.govsci-hub.se The aromatic ring of TPA is then targeted by a dioxygenase enzyme. Specifically, terephthalate dioxygenase (TPDO), a type of Rieske oxygenase, catalyzes the dihydroxylation of TPA to form cis-1,2-dihydroxy-1,2-dihydroterephthalate. nih.gov This intermediate is then further metabolized, often leading to the central intermediate protocatechuic acid (PCA). nih.govsci-hub.se PCA can subsequently enter central metabolism through various ring-cleavage pathways. sci-hub.se

The degradation of TPA has been observed under both aerobic and anaerobic conditions by various microbial consortia and isolated strains. nih.gov For instance, the alkaliphilic Dietzia sp. strain GS-1 has been shown to degrade disodium (B8443419) terephthalate at a high pH. nih.gov

| Microorganism | Substrate Degraded | Identified Metabolites/Intermediates | Citation |

|---|---|---|---|

| Delftia sp. WL-3 | Diethyl terephthalate (DET), PET | Terephthalic acid (TPA), Protocatechuic acid (PCA) | nih.govresearchgate.netsci-hub.se |

| Dietzia sp. GS-1 | Disodium terephthalate | Not specified, but complete degradation observed. | nih.gov |

| Comamonas testosteroni KF1 | Terephthalic acid (TPA) | cis-1,2-dihydroxy-1,2-dihydroterephthalate | nih.gov |

| Clostridium thermocellum (engineered) | Polyethylene terephthalate (PET) | Soluble monomer feedstocks (TPA, EG) | nih.gov |

| Sclerotium rolfsii (fungus) | Dimethyl terephthalate (DMT) | Terephthalic acid (TPA) | sci-hub.se |

The environmental fate of a benzene-1,4-dicarboxylate ester is strongly tied to its physicochemical properties, particularly its water solubility and the length of its alkyl chains. mst.dk For didodecyl benzene-1,4-dicarboxylate, the two C12 alkyl (dodecyl) chains render the molecule large, non-polar, and highly lipophilic, which dictates its behavior in the environment.

Compounds with long alkyl chains, such as di-isodecyl phthalate (B1215562) (DIDP), exhibit very low water solubility and a high octanol-water partition coefficient (log Kₒw), indicating a strong tendency to sorb to organic matter in soil, sediments, and sludge rather than remaining dissolved in water. mst.dk This sorption reduces the bioavailability of the compound to microorganisms, thereby slowing the rate of biodegradation. mst.dk

General studies on phthalate esters have consistently shown that the rate of biodegradation decreases as the length of the ester chain increases. mst.dk While short-chain esters like dimethyl phthalate and diethyl phthalate are considered readily biodegradable, longer-chain analogues are not. For example, DIDP is classified as having "borderline" biodegradability. mst.dk Given that this compound has even longer alkyl chains (C12) than DIDP (C10), it is expected to be significantly less biodegradable and more persistent in the environment. Its low water solubility and high sorption potential mean it will likely accumulate in solid matrices like sewage sludge and sediments, with very slow degradation half-lives. Abiotic degradation pathways such as hydrolysis and photodegradation are generally considered insignificant for these compounds under typical environmental conditions. mst.dk

Chemical Reactivity, Derivatization, and Analogous Reactions

Reactions of Benzene-1,4-dicarboxamide and Related Compounds

Benzene-1,4-dicarboxamide, also known as terephthalamide, serves as a valuable precursor for the synthesis of various heterocyclic structures. Its amide functionalities provide reactive sites for cyclization reactions.

The reaction of benzene-1,4-dicarboxamide with methylmalonyl dichloride presents a rational pathway to obtaining 1,3-oxazine-6-one derivatives. acs.orgpnas.org This interaction can lead to the formation of both mono- and bis(1,3-oxazine-6-one) structures. acs.orgpnas.org Studies have shown that these 1,3-oxazine-6-one systems are promising starting materials for creating a variety of acyclic and heteroaromatic compounds. acs.orgpnas.org

When benzene-1,4-dicarboxamide and methylmalonyl dichloride are reacted in equimolar amounts, the primary product is the mono-substituted derivative, 4-(4-hydroxy-5-methyl-6-oxo-6H-1,3-oxazine-2-yl)benzamide. acs.orgpnas.org The reaction proceeds sequentially; due to higher electron density and greater nucleophilicity of the nitrogen in the amide group of benzene-1,4-dicarboxamide compared to the resulting product, the formation of the mono-derivative occurs first. acs.org If a twofold excess of methylmalonyl dichloride is used and the reaction is refluxed for an extended period (58 hours), the bis(1,3-oxazine-6-one) derivative, 2,2′-(benzene-1,4-diyl)bis(4-hydroxy-5-methyl-6H-1,3-oxazine-6-one), is formed. acs.orgpnas.org

The structures of these heterocyclic derivatives have been confirmed using NMR spectroscopy. acs.orgpnas.org

The choice of solvent and reaction time significantly impacts the yield of the resulting heterocyclic products. The synthesis of 4-(4-hydroxy-5-methyl-6-oxo-6H-1,3-oxazine-2-yl)benzamide (the mono-derivative) was carried out over 24 hours in both absolute benzene (B151609) and 1,2-dichloroethane. acs.org The formation of 2,2′-(benzene-1,4-diyl)bis(4-hydroxy-5-methyl-6H-1,3-oxazine-6-one) (the bis-derivative) required a longer reaction time of 58 hours. acs.org

While the choice of solvent did not produce a significant difference in the reaction rate, it did affect the final product yield for the bis-derivative. acs.orgpnas.org The use of benzene as a solvent resulted in a higher yield compared to 1,2-dichloroethane. acs.orgpnas.org

Table 1: Influence of Solvent on Product Yield in the Synthesis of Benzene-1,4-dicarboxamide Derivatives

Functionalization of the Benzene-1,4-dicarboxylate Core

The aromatic core of benzene-1,4-dicarboxylate is amenable to various functionalization reactions, allowing for the introduction of different substituents to tailor the molecule's properties.

The synthesis of substituted benzene-1,4-dicarboxylate derivatives can be achieved through several synthetic strategies. One approach involves the functionalization of the benzene ring prior to the formation of the dicarboxylate ester. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on a precursor like toluene. The directing effects of the existing and incoming functional groups must be carefully considered to achieve the desired substitution pattern. khanacademy.orgumn.edu Subsequent oxidation of the alkyl side chain to a carboxylic acid, followed by esterification, yields the substituted benzene-1,4-dicarboxylate.

Another powerful method for creating substituted aromatic rings is the Diels-Alder reaction. pnas.orgnih.gov For instance, biomass-derived furans can undergo a [4+2] cycloaddition with ethylene (B1197577), followed by a dehydration step to form a substituted benzene ring. pnas.orgnih.gov Specifically, oxidized derivatives of 5-hydroxymethylfurfural (B1680220) (HMF) can react with ethylene over solid Lewis acid catalysts to produce intermediates that can be further oxidized to yield substituted terephthalic acid or its esters. pnas.orgnih.gov For example, methyl 5-(methoxymethyl)furan-2-carboxylate reacts with ethylene in the presence of a Zr-Beta catalyst to produce methyl 4-(methoxymethyl)benzenecarboxylate, which can then be oxidized to dimethyl terephthalate (B1205515). nih.gov

Table 2: Synthesis of a Substituted Benzene-1,4-dicarboxylate Intermediate via Diels-Alder Reaction

The benzene ring within the benzene-1,4-dicarboxylate core can undergo photocycloaddition reactions in the presence of an alkene upon excitation with photons. youtube.com These reactions are a powerful tool for creating complex, three-dimensional polycyclic structures from a stable aromatic core. youtube.comnih.gov Three primary modes of photocycloaddition can occur with benzene derivatives:

[2+2] or ortho photocycloaddition: This mode results in the formation of a four-membered ring fused to the aromatic ring.

[3+2] or meta photocycloaddition: This is a common reaction mode for benzene derivatives with alkenes, leading to the formation of a five-membered ring.

[4+2] or para photocycloaddition: This Diels-Alder-like reaction is less common photochemically but can occur. youtube.com

The specific pathway taken depends on the nature of the substituents on the benzene ring and the alkene, as well as the reaction conditions. For instance, the presence of both electron-donating and electron-accepting substituents on the benzene ring can facilitate cycloaddition initiated by sunlight. google.com While the ester groups of didodecyl benzene-1,4-dicarboxylate are electron-withdrawing, their influence on the regioselectivity of photocycloaddition reactions would be a key factor in determining the structure of the resulting products. These reactions can occur both inter- and intramolecularly, providing access to complex molecular architectures. google.com

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques (e.g., FTIR, XRD, SEM-EDX)

Spectroscopic methods are instrumental in elucidating the chemical and physical structure of didodecyl benzene-1,4-dicarboxylate. They provide information on chemical bonds, crystalline structure, and elemental composition.

Fourier-Transform Infrared Spectroscopy (FTIR) is a primary tool for identifying the functional groups present in the molecule. The FTIR spectrum of this compound is defined by characteristic absorption bands. While specific spectra for this exact compound are not widely published, the expected peaks can be inferred from analyses of its parent acid, benzene-1,4-dicarboxylic acid, and related esters like dimethyl terephthalate (B1205515). researchgate.netnist.govresearchgate.net The spectrum would be dominated by a strong carbonyl (C=O) stretching vibration from the ester groups, intense C-H stretching from the long dodecyl alkyl chains, and various peaks corresponding to the aromatic benzene (B151609) ring and C-O bonds.

Interactive Table: Expected FTIR Absorption Bands for this compound Press the button to view expected peak ranges and their corresponding molecular vibrations.

Show FTIR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100-3000 | C-H Stretch | Aromatic |

| ~ 2950-2850 | C-H Stretch | Aliphatic (Dodecyl) |

| ~ 1725-1715 | C=O Stretch | Ester Carbonyl |

| ~ 1615-1575 | C=C Stretch | Aromatic Ring |

| ~ 1470-1450 | C-H Bend | Aliphatic (Dodecyl) |

| ~ 1300-1250 | C-O Stretch | Ester |

| ~ 1150-1100 | C-O Stretch | Ester |

| ~ 730-720 | C-H Rocking | Methylene (-CH₂-) Chain |

X-ray Diffraction (XRD) is employed to analyze the crystalline nature of solid materials. For a pure, solid sample of this compound, XRD would determine its degree of crystallinity and provide data on its crystal lattice structure. In practice, XRD is more frequently used to study materials where this compound is a component, such as in polymer blends or self-assembled structures. For instance, in studies of metal-organic frameworks (MOFs) that use the benzene-1,4-dicarboxylate linker, XRD is crucial for confirming the formation of the desired crystalline framework. researchgate.net

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX) provides information on surface morphology and elemental composition.

SEM generates high-resolution images of a sample's surface, revealing the shape, size, and texture of particles or crystals.

EDX complements SEM by analyzing the X-rays emitted from the sample when bombarded by an electron beam, which allows for the identification and quantification of the elements present. For this compound, EDX would confirm the presence of carbon and oxygen. These techniques are particularly valuable in materials science to visualize how the compound is distributed within a matrix and to confirm its elemental signature in specific regions of the material. researchgate.net

Chromatographic Separation and Detection Methods (e.g., GC-MS)

Chromatographic techniques are essential for separating the compound from a mixture and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. The technique separates components of a mixture in the gas chromatograph, and each separated component is then ionized and identified by the mass spectrometer. The analysis of similar long-chain alkylated aromatic compounds is well-established. chromforum.org A typical GC method would utilize a non-polar capillary column and a programmed temperature ramp to ensure the elution of the high-boiling-point ester. The mass spectrometer would provide a unique fragmentation pattern, or "fingerprint," for the molecule, confirming its identity. Key fragments would likely include the molecular ion and ions resulting from the cleavage of the dodecyl chains.

Interactive Table: Typical GC-MS Parameters and Expected Fragments Press the button to view typical analytical conditions and the mass-to-charge ratios (m/z) of expected fragments.

Show GC-MS Data

| Parameter | Description |

| GC Column | Non-polar capillary column (e.g., DB-5 or equivalent) |

| Oven Program | Temperature ramp, e.g., starting at 100°C, ramping to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected m/z | Fragment Identity |

| 502.4 | [M]⁺ (Molecular Ion for C₃₂H₅₄O₄) |

| 333.2 | [M - C₁₂H₂₅]⁺ (Loss of one dodecyl radical) |

| 167.0 | [M - 2(C₁₂H₂₅)]⁺ (Loss of both dodecyl radicals) |

| 149.0 | [C₈H₅O₃]⁺ (Phthalic anhydride-like fragment) |

Advanced Characterization for Material Structure and Morphology

The techniques described previously—SEM and XRD—are central to this advanced characterization. researchgate.net

Material Structure Analysis (XRD): The addition of this compound to a semi-crystalline polymer can alter its crystallinity. XRD is used to measure these changes, providing insight into how the compound integrates into the polymer matrix and affects its long-range order. A decrease in the intensity of diffraction peaks might suggest a plasticizing effect, where the compound disrupts the polymer's crystalline domains.

Morphological Analysis (SEM): SEM imaging can directly visualize the consequences of adding the compound to a material. It can reveal changes in surface texture, the formation of different phases, or the size and distribution of domains within a blend. When combined with EDX, SEM can map the location of the ester within the material, confirming its dispersion and identifying areas of high or low concentration. researchgate.net

Interactive Table: Application of Advanced Characterization Techniques Press the button to see how these methods are applied to materials containing didodeycal benzene-1,4-dicarboxylate.

Show Advanced Characterization Applications

| Technique | Information Provided | Example Application |

| XRD | Degree of crystallinity, phase identification, crystal lattice changes. | Quantifying the reduction in a polymer's crystallinity after the addition of the compound as a plasticizer. |

| SEM | Surface topography, particle size and shape, phase distribution. | Visualizing the surface of a polymer film to assess smoothness and defect formation. |

| SEM-EDX | Elemental composition and mapping. | Mapping the distribution of the ester within a polymer blend to check for uniform dispersion. |

Q & A

Basic Research Questions

Synthesis and Purification of Didodecyl Benzene-1,4-Dicarboxylate Q: What methodologies are recommended for synthesizing this compound with high purity, and how can side products be minimized? A: The synthesis typically involves esterification of benzene-1,4-dicarboxylic acid with dodecyl alcohol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). To minimize side reactions (e.g., transesterification or oxidation), strict control of reaction temperature (80–120°C) and inert atmosphere (N₂/Ar) is critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the diester. Monitoring by FT-IR (C=O stretch at ~1720 cm⁻¹) and ¹³C NMR (ester carbonyl at ~165–170 ppm) ensures purity .

Structural Characterization Techniques Q: What advanced analytical techniques are essential for confirming the molecular structure and crystallinity of this compound? A: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystal packing and bond angles (e.g., C-O-C ester linkages). Powder XRD can assess bulk crystallinity, while differential scanning calorimetry (DSC) determines phase transitions. For molecular confirmation, high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are indispensable .

Safety and Handling Protocols Q: What safety precautions are necessary when handling this compound in laboratory settings? A: While specific toxicity data are limited, analogous esters (e.g., dioctyl terephthalate) suggest low acute toxicity. Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of aerosols. Waste disposal must comply with local regulations for organic esters. Stability studies indicate no explosive hazards, but thermal decomposition above 300°C may release volatile organics .

Advanced Research Questions

Integration into Metal-Organic Frameworks (MOFs) Q: How can this compound be functionalized as a linker in MOFs, and what challenges arise from its long alkyl chains? A: The dicarboxylate group can coordinate with metal nodes (e.g., Zn²⁺, Zr⁴⁺) to form MOFs. However, the dodecyl chains may sterically hinder framework assembly, reducing porosity. Solvothermal synthesis (DMF/ethanol, 100–120°C) with modulated linkers (e.g., monocarboxylates) can improve crystallinity. Post-synthetic ligand exchange or defect engineering (e.g., missing-linker strategies) may enhance functionality .

Thermal and Chemical Stability in MOFs Q: How does the inclusion of this compound affect the thermal stability of MOFs compared to shorter-chain analogues? A: Long alkyl chains lower thermal stability due to weaker van der Waals interactions. For example, MOF-5 derivatives with benzene-1,4-dicarboxylate exhibit stability up to 400°C, while alkyl-substituted versions degrade at ~250–300°C. Thermogravimetric analysis (TGA) under N₂/O₂ atmospheres quantifies decomposition profiles. Chemical stability in acidic/basic media can be tested via PXRD after immersion in pH-adjusted solutions .

Catalytic Applications in CO₂ Cycloaddition Q: What strategies optimize this compound-based MOFs for CO₂ capture and catalytic conversion? A: Defect engineering (e.g., argon plasma treatment) introduces coordinatively unsaturated metal sites (CUMs) that activate CO₂. Functionalizing linkers with Lewis basic groups (e.g., -NH₂) enhances substrate binding. Catalytic performance is assessed via gas adsorption (BET surface area >1000 m²/g) and turnover frequency (TOF) measurements in epoxide-CO₂ cycloaddition reactions under mild conditions (80°C, 1 bar CO₂) .

Addressing Structural Flexibility in MOFs Q: How can researchers mitigate the uncontrolled flexibility of MOFs like MIL-53 when using benzene-1,4-dicarboxylate linkers? A: Substituting rigid linkers (e.g., cubane-1,4-dicarboxylate) or introducing mixed-linker systems (e.g., combining benzene-1,4-dicarboxylate with 2-aminobenzene-1,4-dicarboxylate) reduces framework breathing. In-situ PXRD under variable pressure/temperature tracks structural dynamics. Computational modeling (DFT, MD) predicts stable configurations .

Data Contradiction and Reproducibility

Discrepancies in MOF Porosity Measurements Q: How should researchers reconcile conflicting BET surface area values reported for similar MOFs incorporating benzene-1,4-dicarboxylate? A: Variations arise from activation protocols (e.g., solvent exchange, supercritical CO₂ drying) and measurement conditions (e.g., degassing temperature). Standardize activation at 150°C under vacuum for 12 hours. Cross-validate porosity using both N₂ (77 K) and CO₂ (273 K) adsorption isotherms. Report Langmuir and BET values with error margins .

Reproducibility Challenges in Mixed-Linker MOFs Q: Why do mixed-linker MOFs with benzene-1,4-dicarboxylate often exhibit batch-dependent properties, and how can synthesis reproducibility be improved? A: Stochastic linker distribution during crystallization causes heterogeneity. Use slow nucleation (e.g., diffusion-controlled layering) and precise stoichiometric ratios. Advanced characterization (e.g., solid-state NMR, XPS) quantifies linker ratios. Machine learning models trained on synthesis parameters (pH, solvent, temperature) can predict optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.